(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl trimethylsilane (CF3TMS) as a trifluoromethylating agent . The reaction conditions often include the presence of a base such as cesium fluoride (CsF) to facilitate the transfer of the trifluoromethyl group to the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using more efficient and cost-effective reagents. For example, trifluoromethyl sulfone (CF3SO2Na) has been used in one-pot synthesis methods to produce trifluoromethyl amines . These methods are advantageous due to their simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines .
Scientific Research Applications
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, known for its use as an antidepressant.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCFLWIGDCTGW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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